molecular formula C14H18BFO4 B13987331 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B13987331
M. Wt: 280.10 g/mol
InChI Key: SHPCSAFNSMARBS-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom, a methyl group, and a boronic ester group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-fluoro-4-methylbenzoic acid, is brominated to introduce a bromine atom at the desired position.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic ester group.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

    Material Science: It is used in the preparation of advanced materials such as polymers and electronic devices.

    Catalysis: The compound serves as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species such as aryl halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzoic acid core. This combination of substituents can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H18BFO4

Molecular Weight

280.10 g/mol

IUPAC Name

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C14H18BFO4/c1-8-6-11(16)9(12(17)18)7-10(8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18)

InChI Key

SHPCSAFNSMARBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)O

Origin of Product

United States

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